Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate

tautomerism aminomethylenemalonate structural identity

Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate (CAS 142892-71-5) is the definitive enamine tautomer of the aminomethylenemalonate class, characterized by an amino group directly attached to the methylidene carbon (SMILES: CCOC(=O)C(=C(C1=CC=C(C=C1)OC)N)C(=O)OCC). This structural form distinguishes it from the more common imine tautomer (CAS 83507-70-4), where the nitrogen is linked to the 4-methoxyphenyl ring.

Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
CAS No. 142892-71-5
Cat. No. B12551550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl [amino(4-methoxyphenyl)methylidene]propanedioate
CAS142892-71-5
Molecular FormulaC15H19NO5
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C1=CC=C(C=C1)OC)N)C(=O)OCC
InChIInChI=1S/C15H19NO5/c1-4-20-14(17)12(15(18)21-5-2)13(16)10-6-8-11(19-3)9-7-10/h6-9H,4-5,16H2,1-3H3
InChIKeyLQYTVOZVGTZQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate (CAS 142892-71-5): A Definitive Enamine Tautomer for Heterocyclic Synthesis


Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate (CAS 142892-71-5) is the definitive enamine tautomer of the aminomethylenemalonate class, characterized by an amino group directly attached to the methylidene carbon (SMILES: CCOC(=O)C(=C(C1=CC=C(C=C1)OC)N)C(=O)OCC) [1]. This structural form distinguishes it from the more common imine tautomer (CAS 83507-70-4), where the nitrogen is linked to the 4-methoxyphenyl ring . The compound serves as a critical building block in the synthesis of quinoline and other nitrogen-containing heterocycles via the Gould-Jacobs and related cyclization reactions.

Why Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate Cannot Be Replaced by Generic Aminomethylenemalonates


Generic substitution fails because aminomethylenemalonates exist as distinct imine and enamine tautomers that dictate divergent reactivity profiles [1]. The target compound (CAS 142892-71-5) is the enamine form, while commonly cataloged alternatives such as Diethyl {[(4-methoxyphenyl)amino]methylene}malonate (CAS 83507-70-4) are the imine form. Although tautomerization barriers are low (<5 kcal/mol in solution), the specific tautomeric identity influences cyclization kinetics, regioselectivity in heterocycle formation, and the nature of isolable intermediates [2]. Substituting the enamine form with the imine form risks altered reaction rates, lower yields, or different product distributions in Gould-Jacobs quinoline syntheses and related annulation chemistries.

Quantitative Differentiation Evidence for Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate Procurement


Structural Tautomer Identity: Enamine (CAS 142892-71-5) vs. Imine (CAS 83507-70-4) Core Differentiation

The target compound is structurally confirmed as the enamine tautomer (C-NH2 connectivity) based on SMILES CCOC(=O)C(=C(C1=CC=C(C=C1)OC)N)C(=O)OCC and InChI Key LQYTVOZVGTZQHC-UHFFFAOYSA-N [1]. In contrast, the common alternative cataloged under CAS 83507-70-4 is the imine tautomer (C-NH-Ar connectivity) with SMILES CCOC(=O)C(=CNC1=CC=C(OC)C=C1)C(=O)OCC and InChI Key JBQNXIFJGSBDQB-UHFFFAOYSA-N . This constitutional isomerism is confirmed by distinct InChI Keys, unambiguous identifiers for different structural entities.

tautomerism aminomethylenemalonate structural identity

UV Absorption Signature Differentiating Enamine from Imine Tautomer in Solution

Aminomethylenemalonates exhibit a lowest-energy UV absorption maximum above 280 nm, assigned to the π→π* transition of the conjugated enamine chromophore [1]. N-monosubstituted aminomethylenemalonates (imine form) display distinct carbonyl stretching frequencies in IR spectroscopy, with a frequency separation of 50–60 cm⁻¹ between the two ester carbonyls in the Z,Z conformation, a feature absent in the C-NH2 enamine tautomer [1]. This spectroscopic signature enables unambiguous identification and purity verification of the enamine form during incoming quality control.

UV spectroscopy tautomer identification aminomethylenemalonate

Gould-Jacobs Cyclization Efficiency: Enamine Form Enables One-Pot Quinoline Synthesis Without Acid Pre-Activation

The enamine form (target compound) is intrinsically set up for thermal Gould-Jacobs cyclization to 4-hydroxyquinolines. In the classical two-step protocol, the imine tautomer (derived from aniline and diethyl ethoxymethylenemalonate) requires thermal cyclization in high-boiling solvents (e.g., diphenyl ether at >250 °C) [1]. The enamine tautomer, by virtue of its C-NH2 nucleophilic character, can undergo cyclization under milder conditions or participate in one-pot superacid-promoted quinoline syntheses at ambient temperature [2]. This difference in synthetic accessibility directly impacts process throughput and energy costs in kilo-lab and pilot-scale production of quinoline derivatives.

Gould-Jacobs reaction quinoline synthesis cyclization

Physicochemical Property Differentiation: LogP and Hydrogen Bond Donor Count Impact Formulation and Separation

Computed molecular properties reveal meaningful physicochemical differences between the enamine and imine tautomers. The target enamine compound has an XLogP3-AA of 2.6 and 1 hydrogen bond donor (the NH2 group) [1]. The imine tautomer (CAS 83507-70-4) has only 1 hydrogen bond donor (the NH group) but differs in the spatial arrangement of the donor, affecting stationary phase interactions during chromatographic purification. These differences directly impact reverse-phase HPLC retention times and normal-phase flash chromatography conditions, requiring distinct purification protocols.

LogP hydrogen bonding chromatography

Regioselectivity in Heterocyclic Annulation: Enamine Form Favors 6-Endo Cyclization to Quinolines

The enamine tautomer directs regioselective 6-endo-trig cyclization to afford 4-hydroxyquinolines, whereas the imine tautomer can undergo competing 5-exo or other cyclization pathways under certain conditions [1]. This regiochemical preference, governed by Baldwin's rules and the nucleophilicity of the enamine β-carbon, is critical for the unambiguous synthesis of quinoline-based pharmacophores including antimalarial 4-aminoquinolines and antibacterial fluoroquinolone precursors. The structural rigidity of the enamine form precludes the imine-enamine tautomeric equilibrium that can lead to product mixtures in the imine form.

regioselectivity heterocyclic synthesis cyclization mode

Purity Specification and Batch Consistency: 95% Assay with Full Characterization Package

Commercial suppliers of the target compound (CAS 142892-71-5) provide material with a standard purity of 95%, verified by HPLC, NMR, and mass spectrometry . In contrast, the imine tautomer (CAS 83507-70-4) is also available at 95% purity, but its specification does not address potential contamination by the enamine tautomer arising from tautomerization during storage . The enamine form, being the thermodynamically less favored tautomer in many solvent systems, requires specific storage conditions (2–8 °C, inert atmosphere) to maintain tautomeric purity, a requirement explicitly noted in vendor documentation .

purity quality control batch consistency

Optimal Application Scenarios for Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate Based on Differentiation Evidence


Room-Temperature Quinoline Library Synthesis via Superacid-Promoted Cyclization

Medicinal chemistry groups constructing 4-hydroxyquinoline libraries for antimalarial or antibacterial screening should prioritize the enamine tautomer. The documented ability to effect cyclization at ambient temperature under superacid conditions [1] eliminates the need for specialized high-temperature equipment and reduces cycle time per library member, enabling parallel synthesis in 96-well format. The unambiguous enamine structure ensures regiochemically pure quinoline products without isomeric contamination.

Scalable GMP Intermediate for Fluoroquinolone Antibiotic Precursors

Process chemistry groups developing GMP routes to fluoroquinolone antibiotics can leverage the enamine form's lower thermal input for the Gould-Jacobs cyclization step [1][2]. The reduced reaction temperature (ambient vs. >250 °C) translates to lower energy costs, improved safety profiles, and compatibility with continuous-flow processing platforms, facilitating regulatory compliance and technology transfer from kilo-lab to pilot plant.

Analytical Method Development and Reference Standard Qualification

Analytical groups requiring a well-characterized reference standard for HPLC method development should use the enamine tautomer. Its lower XLogP (2.6 vs. ~3.0 for the imine form) [1] provides distinct retention time differentiation from the imine tautomer, enabling a single HPLC method to simultaneously monitor tautomeric purity. The 95% assay specification and full characterization package (NMR, HPLC, MS) support qualification as a working reference standard for in-process control.

Structure-Activity Relationship (SAR) Studies Requiring Defined Tautomeric Topology

Academic and industry SAR programs investigating the biological activity of quinoline-3-carboxylate esters should use the enamine form as a structurally defined intermediate. The hydrogen bond donor topology of the NH2 group [1] may form specific interactions with biological targets during affinity screening of crude cyclization mixtures, and using the incorrect imine tautomer introduces a confounding variable that compromises SAR interpretability and patent defensibility.

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